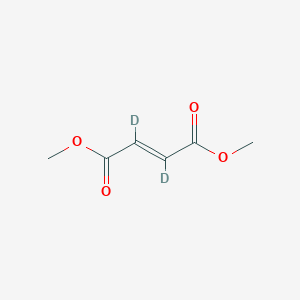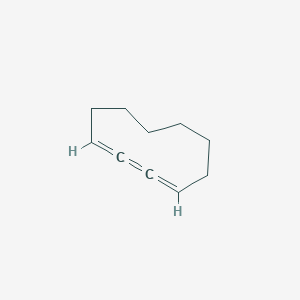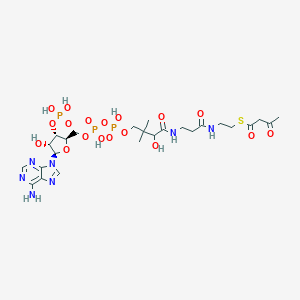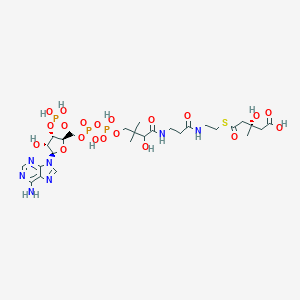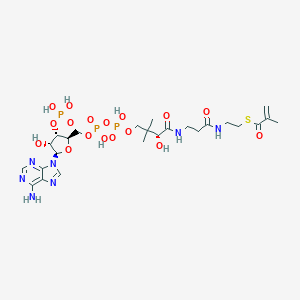
1-Oxido-3-propan-2-ylquinoxalin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxido-3-propan-2-ylquinoxalin-1-ium is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a quinoxaline derivative and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-Oxido-3-propan-2-ylquinoxalin-1-ium is not fully understood. However, it is believed to act as an electron transfer mediator, which facilitates the transfer of electrons between the electrode and the analyte.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 1-Oxido-3-propan-2-ylquinoxalin-1-ium. However, it has been reported to have low toxicity and is not mutagenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Oxido-3-propan-2-ylquinoxalin-1-ium in lab experiments is its stability, which makes it suitable for long-term experiments. It is also relatively easy to synthesize. However, one of the limitations is the lack of information on its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-Oxido-3-propan-2-ylquinoxalin-1-ium. One direction is to investigate its potential applications in the field of biosensors. Another direction is to study its mechanism of action in more detail to better understand its electron transfer properties. Additionally, more research is needed to determine its toxicity and potential side effects.
Métodos De Síntesis
1-Oxido-3-propan-2-ylquinoxalin-1-ium has been synthesized using different methods. One of the methods involves the reaction of 2,3-dichloroquinoxaline with 2-propanol in the presence of sodium hydroxide. Another method involves the reaction of 2,3-dichloroquinoxaline with propan-2-ol in the presence of potassium carbonate. Both methods yield 1-Oxido-3-propan-2-ylquinoxalin-1-ium as a white solid.
Aplicaciones Científicas De Investigación
1-Oxido-3-propan-2-ylquinoxalin-1-ium has potential applications in various fields of scientific research. One of the applications is in the field of electrochemistry, where it has been used as an electrochemical mediator for the detection of glucose. It has also been used as a redox mediator in the electrochemical detection of dopamine.
Propiedades
Número CAS |
16080-16-3 |
|---|---|
Nombre del producto |
1-Oxido-3-propan-2-ylquinoxalin-1-ium |
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-oxido-3-propan-2-ylquinoxalin-1-ium |
InChI |
InChI=1S/C11H12N2O/c1-8(2)10-7-13(14)11-6-4-3-5-9(11)12-10/h3-8H,1-2H3 |
Clave InChI |
WXCMCEUPVXGUDC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC=C2[N+](=C1)[O-] |
SMILES canónico |
CC(C)C1=NC2=CC=CC=C2[N+](=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




